4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester
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Overview
Description
4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester typically involves multiple steps. The process begins with the formation of the cyclopenta[b]thiophene core, followed by the introduction of the carboxylic acid group and the dihydro-2-(((methylamino)thioxomethyl)amino) substituent. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester
- 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((methylamino)thioxomethyl)amino)-, methyl ester
Uniqueness
Compared to similar compounds, 4H-Cyclopenta(b)thiophene-3-carboxylic acid, 5,6-dihydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester may exhibit unique properties due to the specific arrangement of functional groups and the presence of the ethyl ester moiety.
Properties
CAS No. |
132605-03-9 |
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Molecular Formula |
C12H16N2O2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
ethyl 2-(methylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2S2/c1-3-16-11(15)9-7-5-4-6-8(7)18-10(9)14-12(17)13-2/h3-6H2,1-2H3,(H2,13,14,17) |
InChI Key |
HLHCVZXBYNAVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC |
Origin of Product |
United States |
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